5-Chloro-2-fluorophenol

Overview

Description

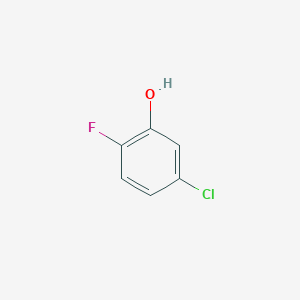

5-Chloro-2-fluorophenol: is a halogenated phenol compound with the molecular formula C6H4ClFO . It is characterized by the presence of both chlorine and fluorine atoms attached to a phenol ring. This compound is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing 5-Chloro-2-fluorophenol involves the halogenation of phenol derivatives.

Industrial Production: Industrially, the production of this compound may involve multi-step processes, including the selective halogenation of phenol derivatives followed by purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: This compound can also participate in oxidation reactions, forming quinones or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

5-Chloro-2-fluorophenol serves as a versatile building block in the synthesis of various chemical compounds. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The hydroxyl group (-OH) can be replaced by other nucleophiles, allowing for the synthesis of derivatives with different functional groups.

- Formation of Heterocycles : This compound can act as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-fluorophenol | C6H4ClFO | Exhibits strong antibacterial activity |

| 3-Chloro-5-fluorophenol | C6H4ClFO | Different substitution pattern affects reactivity |

| 4-Chloro-3-fluorophenol | C6H4ClFO | Varies in biological activity |

Biological Research

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibacterial agents. The presence of halogen substituents enhances its interaction with biological targets, contributing to its efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications. For instance, it has been investigated for its inhibitory effects on enzymes associated with bacterial growth.

Medicinal Chemistry

Drug Development

The compound's unique structure allows for the design of molecules with specific biological activities. It has been explored in medicinal chemistry for developing drugs with anti-inflammatory and anticancer properties. The ability to modify its structure through chemical reactions further enhances its potential in drug discovery.

Industrial Applications

Production of Dyes and Agrochemicals

In industrial settings, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes. The compound's stability and versatility facilitate its use in large-scale production.

Case Studies

-

Antibacterial Activity Assessment

A study utilized the disc diffusion method to evaluate the antibacterial activity of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones, demonstrating its potential as an antibacterial agent . -

Vibrational Spectroscopy Analysis

The vibrational spectral characteristics of this compound were investigated using FT-IR and Raman spectroscopy. The study provided insights into the molecular stability and chemical reactivity of the compound, highlighting its potential applications in material science . -

Molecular Docking Studies

Research involving molecular docking revealed that this compound binds effectively to specific enzyme targets, suggesting pathways for therapeutic applications against bacterial infections .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorophenol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Molecular docking studies have shown strong interactions with dihydroorotate dehydrogenase inhibitors, which play a crucial role in bacterial metabolism.

Comparison with Similar Compounds

- 2-Chloro-5-fluorophenol

- 4-Chloro-2-fluorophenol

- 2,4-Dichlorophenol

Comparison:

- Uniqueness: 5-Chloro-2-fluorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and efficacy in various applications .

Biological Activity

5-Chloro-2-fluorophenol (C7H5ClF O) is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and microbiology. This article explores the compound's antibacterial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents on a phenolic ring. The molecular structure significantly influences its biological activity, as halogenation can enhance the interaction of the compound with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 15 | |

| Escherichia coli | Gram-negative | 18 | |

| Pseudomonas aeruginosa | Gram-negative | 12 | |

| Streptococcus pneumoniae | Gram-positive | 14 |

The antibacterial activity was assessed using the disc diffusion method, where the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound showed a broader spectrum of activity against Gram-negative bacteria compared to Gram-positive strains.

Molecular docking studies have revealed that this compound interacts effectively with bacterial proteins, particularly targeting enzymes involved in bacterial metabolism. For instance, it demonstrated strong binding affinity to the Staphylococcus aureus tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase, suggesting its potential as an antibacterial agent through competitive inhibition .

Cytotoxicity Studies

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on human cancer cell lines. The following table presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A-549 (Lung Cancer) | 50 | Moderate toxicity | |

| HepaRG (Liver Cancer) | >100 | Low toxicity |

Cytotoxicity was measured using the CellTiter-Glo luminescent assay, which quantifies viable cell numbers based on ATP presence. The compound exhibited selective toxicity towards lung cancer cells while showing minimal effects on healthy liver cells, indicating potential for targeted cancer therapy.

Case Studies and Research Findings

- Antibacterial Efficacy Against Resistant Strains : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .

- Fluorinated Compounds in Cancer Therapy : Research has shown that fluorinated phenols can enhance drug efficacy in cancer treatment. In vitro studies indicated that derivatives of this compound exhibited synergistic effects when combined with existing chemotherapeutics, potentially improving treatment outcomes for lung cancer patients .

- Environmental Impact Studies : Investigations into the environmental persistence of halogenated phenols have raised concerns about their accumulation and toxicity in aquatic ecosystems. Studies suggest that while this compound has beneficial applications in medicine, its environmental impact requires careful monitoring .

Q & A

Q. Synthesis and Purification

Basic: What are the common synthetic routes for 5-Chloro-2-fluorophenol, and how can purity be validated?

- Methodological Answer:

Synthesis often involves halogenation or substitution reactions. For example, chlorination of fluorophenol derivatives using reagents like SOCl₂ or PCl₃ under controlled conditions (40–60°C) can yield this compound . Purification is typically achieved via fractional distillation (boiling point: 183–185°C) or recrystallization using non-polar solvents. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV-vis spectroscopy, targeting ≥97% purity as per analytical standards .

Advanced: How can reaction conditions be optimized to minimize byproducts like polychlorinated derivatives?

- Methodological Answer:

Use kinetic control strategies: lower reaction temperatures (e.g., 0–25°C) and stoichiometric excess of fluorophenol to limit over-chlorination. Monitor intermediates via thin-layer chromatography (TLC) or in-situ FTIR . Computational modeling (e.g., DFT) predicts regioselectivity; the B3LYP functional with exact exchange terms improves accuracy in simulating chlorination pathways .

Q. Physicochemical Properties

Basic: What are the key physicochemical properties of this compound?

- Methodological Answer:

Molecular weight: 146.54 g/mol; boiling point: 183–185°C . LogP (octanol-water partition coefficient) is ~2.1, indicating moderate hydrophobicity. Aqueous solubility is limited (~1.2 g/L at 25°C), requiring co-solvents like ethanol for biological assays .

Advanced: How do computational methods predict electronic properties like dipole moments and HOMO-LUMO gaps?

- Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates dipole moments (~2.8 D) and HOMO-LUMO gaps (~5.2 eV), correlating with experimental UV spectra . Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. Analytical Characterization

Basic: Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons appear at δ 6.8–7.5 ppm (doublets/triplets due to Cl/F coupling). Carbon signals for Cl- and F-substituted carbons are deshielded (δ 115–125 ppm) .

- MS (EI): Molecular ion peak at m/z 146 (M⁺), with fragments at m/z 111 (loss of Cl) and 93 (loss of F) .

Advanced: How can overlapping NMR signals be resolved for accurate assignment?

- Methodological Answer:

Use 2D NMR (COSY, HSQC) to decouple aromatic couplings. For example, HSQC correlates δ 7.2 ppm (¹H) with δ 120 ppm (¹³C), confirming substitution patterns. DFT-predicted chemical shifts (GIAO method) reduce ambiguity .

Q. Toxicity and Safety

Basic: What are the safety protocols for handling this compound?

- Methodological Answer:

Use PPE (nitrile gloves, lab coat, goggles) and engineering controls (fume hoods). Avoid inhalation (PAC-1: 2.1 mg/m³) and skin contact. Spills are managed with inert absorbents (diatomite) and disposed as hazardous waste .

Advanced: How can in vitro assays evaluate its cytotoxicity and mechanism?

- Methodological Answer:

Conduct MTT assays on human hepatocytes (IC₅₀ determination) and ROS measurement via DCFH-DA fluorescence. Compare with ATSDR chlorophenol toxicity thresholds (e.g., liver enzyme inhibition at 10 µM) .

Q. Environmental Impact

Basic: How does this compound persist in aquatic systems?

- Methodological Answer:

Hydrolysis half-life in water: ~14 days (pH 7, 25°C). Monitor via EPA Method 604 (GC-ECD) for chlorophenols in wastewater .

Advanced: What advanced oxidation processes (AOPs) degrade it efficiently?

- Methodological Answer:

UV/H₂O₂ systems achieve >90% degradation in 1 hour (λ = 254 nm, [H₂O₂] = 100 mM). LC-MS/MS identifies intermediates like 2-fluoromuconic acid .

Q. Mechanistic Studies

Advanced: How can structure-activity relationships (SAR) guide its bioactivity optimization?

- Methodological Answer:

Compare substituent effects: Fluorine at position 2 enhances electronegativity, increasing membrane permeability. Chlorine at position 5 stabilizes π-stacking in enzyme binding pockets. Molecular docking (AutoDock Vina) validates interactions with cytochrome P450 .

Q. Data Contradictions

Advanced: How to resolve discrepancies in reported reaction yields or toxicity data?

- Methodological Answer:

Apply systematic review (PRISMA guidelines) with inclusion criteria: peer-reviewed studies (2018–2023), standardized assay protocols. Meta-analysis identifies outliers; for example, conflicting IC₅₀ values are reconciled by normalizing to cell line viability controls .

Properties

IUPAC Name |

5-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEGPBZYKCARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626054 | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-76-4 | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.